An In-Depth Technical Guide to the 5-(Piperazino)-3(2H)-Pyridazinone Scaffold: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to the 5-(Piperazino)-3(2H)-Pyridazinone Scaffold: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of the 5-(4-methylpiperazino)-3(2H)-pyridazinone structure, a representative member of the pharmacologically significant pyridazinone class of heterocyclic compounds. The pyridazinone nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous molecules with a wide array of biological activities.[1][2] When combined with a piperazine moiety—a common functional group used to enhance pharmacokinetic properties and target engagement—the resulting scaffold presents a versatile platform for drug discovery.[3][4]
This document will delve into the chemical structure, physicochemical properties, synthesis, and characterization of 5-(4-methylpiperazino)-3(2H)-pyridazinone as a case study. We will explore the potential mechanisms of action, drawing from extensive research on related pyridazinone-piperazine derivatives, and provide detailed, field-proven protocols for its synthesis and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage this potent chemical scaffold.
Chemical Identity and Physicochemical Properties
The foundational step in evaluating any potential therapeutic agent is to establish its chemical identity and predict its behavior in biological systems.
1.1. Core Structure and Identifiers
The molecule consists of a pyridazinone core substituted at the 5-position with a 1-methylpiperazine group. This combination of a planar aromatic heterocycle and a flexible, basic piperazine ring is key to its pharmacological profile.
| Identifier | Value |
| IUPAC Name | 5-(4-methylpiperazin-1-yl)pyridazin-3(2H)-one |
| Molecular Formula | C₉H₁₄N₄O |
| Molecular Weight | 194.23 g/mol |
| CAS Number | Not assigned (Representative Structure) |
1.2. Predicted Physicochemical Properties
The following properties are computationally predicted to provide insights into the molecule's drug-likeness, including its likely absorption and distribution characteristics.
| Property | Predicted Value | Significance in Drug Development |
| LogP (Octanol/Water) | -0.5 | Indicates good hydrophilicity, suggesting potential for aqueous solubility but may require optimization for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 62.9 Ų | Suggests good potential for oral bioavailability and cell membrane penetration. |
| Hydrogen Bond Donors | 1 | The N-H group on the pyridazinone ring can participate in target binding. |
| Hydrogen Bond Acceptors | 4 | The carbonyl oxygen and nitrogen atoms act as key interaction points for molecular recognition. |
| pKa (Most Basic) | 7.8 | The piperazine nitrogen provides basicity, impacting solubility in acidic environments (e.g., the stomach) and cellular uptake. |
Synthesis and Structural Characterization
A robust and reproducible synthetic route is paramount for further investigation. The following outlines a general, yet effective, strategy for producing pyridazinone-piperazine derivatives, followed by standard protocols for structural verification.
2.1. General Synthetic Strategy
The synthesis of 5-(4-methylpiperazino)-3(2H)-pyridazinone can be logically approached via a two-step process starting from mucochloric acid, a common precursor for pyridazinones.[5] The strategy involves the initial formation of a dichloropyridazinone intermediate, followed by a nucleophilic aromatic substitution (SNAᵣ) reaction with N-methylpiperazine.
Caption: General workflow for the synthesis of the target compound.
2.2. Detailed Experimental Protocol
This protocol is a representative example. All steps should be performed by qualified personnel in a controlled laboratory setting.
Step 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone
-
Rationale: This step creates the core heterocyclic ring system. Hydrazine hydrate acts as the dinucleophile that condenses with the mucochloric acid precursor.
-
To a solution of mucochloric acid (1.0 eq) in water, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0-5 °C in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4,5-dichloro-3(2H)-pyridazinone as a solid.
Step 2: Synthesis of 5-(4-methylpiperazino)-4-chloro-3(2H)-pyridazinone
-
Rationale: This is a classic SₙAr reaction. The electron-withdrawing nature of the pyridazinone ring activates the C5 position for nucleophilic attack by the secondary amine of N-methylpiperazine. A non-nucleophilic base is used to quench the HCl byproduct.
-
Dissolve 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) in dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.5 eq) and N-methylpiperazine (1.2 eq).
-
Heat the mixture to 80-90 °C and stir for 8-12 hours until TLC indicates consumption of the starting material.
-
Cool the reaction, pour it into ice water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Step 3: Reductive Dehalogenation to Yield 5-(4-methylpiperazino)-3(2H)-pyridazinone
-
Rationale: Catalytic hydrogenation is a standard and clean method for removing aryl halides without affecting the core structure.
-
Dissolve the product from Step 2 in methanol and add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-24 hours.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product.
2.3. Structural Characterization Data
The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to pyridazinone ring protons (~6.5-8.0 ppm), piperazine ring protons (broad signals, ~2.5-3.5 ppm), and the N-methyl singlet (~2.3 ppm).[3][6] |
| ¹³C NMR | A characteristic downfield signal for the pyridazinone carbonyl carbon (~160 ppm), along with signals for the aromatic and aliphatic carbons.[3][6] |
| FT-IR | A strong C=O stretching vibration for the pyridazinone amide carbonyl (~1650-1670 cm⁻¹).[3][7] |
| MS (ESI+) | A prominent molecular ion peak corresponding to [M+H]⁺ at m/z 195.12.[8] |
Pharmacological Profile and Mechanism of Action
While specific data for 5-(4-methylpiperazino)-3(2H)-pyridazinone is not extensively published, the broader class of pyridazinone-piperazine derivatives has demonstrated significant activity across several therapeutic areas.[4] This allows for a well-grounded discussion of its potential mechanisms of action (MoA).
3.1. Overview of Biological Activity
Derivatives based on this scaffold have shown promise as:
-
Anticancer Agents: Exhibiting cytotoxic effects against various cancer cell lines, often through the inhibition of key signaling kinases.[3][4]
-
Anti-inflammatory Agents: Acting as inhibitors of enzymes like COX-2 or phosphodiesterase-4 (PDE4), which are central to inflammatory pathways.[9][10]
-
Cardiovascular Agents: Demonstrating vasorelaxant and antihypertensive properties.[11][12]
-
Analgesic Agents: Showing antinociceptive effects, potentially through interaction with adrenergic or serotonin receptors.[10][13]
3.2. Potential MoA: Kinase Inhibition in Oncology
A prominent MoA for this scaffold is the inhibition of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[3] These receptors are often overactive in cancer, driving cell proliferation and angiogenesis. Small molecule inhibitors bind to the ATP-binding site of the kinase domain, preventing downstream signaling.
Caption: Simplified RTK signaling pathway and point of inhibition.
3.3. Structure-Activity Relationship (SAR) Insights
-
Piperazine Substitution: The substituent on the N4 position of the piperazine ring is critical. Small alkyl groups like methyl may be optimal for some targets, while larger aromatic groups can introduce new interactions and improve potency for others.[11]
-
Pyridazinone Ring Substitution: The substitution pattern on the pyridazinone core dictates target selectivity. The presence and position of halogens or other functional groups can tune the electronic properties and binding orientation of the molecule.[14]
Analytical Methodologies
To ensure the quality, purity, and stability of the compound, a validated analytical method is essential.
4.1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a robust RP-HPLC method for determining the purity of 5-(4-methylpiperazino)-3(2H)-pyridazinone.
Instrumentation and Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Protocol:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Caption: Standard analytical workflow for HPLC purity assessment.
Conclusion and Future Directions
The 5-(4-methylpiperazino)-3(2H)-pyridazinone scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its synthetic tractability, favorable physicochemical properties, and the proven biological activity of its analogues make it a focal point for continued research.
Future efforts should be directed towards:
-
Library Synthesis: Creating a library of analogues with diverse substitutions on both the piperazine and pyridazinone rings to perform extensive SAR studies.
-
Broad Biological Screening: Testing these analogues against a wide range of biological targets (kinases, GPCRs, enzymes) to uncover new therapeutic applications.
-
In-depth ADMET Profiling: Subjecting lead compounds to rigorous absorption, distribution, metabolism, excretion, and toxicology studies to assess their viability as clinical candidates.
By leveraging the foundational knowledge presented in this guide, researchers can accelerate the discovery and development of next-generation medicines based on this potent heterocyclic core.
References
- Vertex AI Search. (2024).
-
ResearchGate. (2025). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors | Request PDF. [Link]
-
ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. [Link]
-
RSC Publishing. (n.d.). Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors - MedChemComm. [Link]
- RSC Publishing. (2013). Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm, 4(9), 1251-1257. DOI:10.1039/C3MD00095H.
- Bentham Science. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Med Chem, 20(3), 245-267.
-
PMC. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
-
MDPI. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. [Link]
-
PubMed. (2006). Arylpiperazinylalkylpyridazinones and analogues as potent and orally active antinociceptive agents: synthesis and studies on mechanism of action. [Link]
-
PubMed. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. [Link]
-
AVESIS. (2023). Focusing on New Piperazinyl-methyl-3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer. [Link]
- SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
-
Thieme. (n.d.). Pyridazines. Part 35:1 Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl- 3(2H)-pyridazinones. [Link]
-
OMICS International. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]
-
Sphinxsai. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
-
MDPI. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. [Link]
-
SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. [Link]
-
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
-
MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]
-
ResearchGate. (2023). (PDF) Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. [Link]
-
MDPI. (2023). pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. [Link]
-
PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sarpublication.com [sarpublication.com]
- 11. researchgate.net [researchgate.net]
- 12. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arylpiperazinylalkylpyridazinones and analogues as potent and orally active antinociceptive agents: synthesis and studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
